molecular formula C3H8O4 B14313359 Propane-1,1,2,2-tetrol CAS No. 116079-22-2

Propane-1,1,2,2-tetrol

Cat. No.: B14313359
CAS No.: 116079-22-2
M. Wt: 108.09 g/mol
InChI Key: QBJJYRZAHQDNMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,2,2-tetrafluoropropane using a suitable reducing agent. Another method involves the hydrolysis of 1,1,2,2-tetrachloropropane under acidic or basic conditions to replace the chlorine atoms with hydroxyl groups.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1,1,2,2-tetrafluoropropane. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,2,2-tetrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form propane or other lower alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: this compound can form 1,1,2,2-tetrahydroxypropane-1-one or 1,1,2,2-tetrahydroxypropanoic acid.

    Reduction: It can yield propane or 1,2,3-trihydroxypropane.

    Substitution: Products include 1,1,2,2-tetrahalopropane or 1,1,2,2-tetraalkylpropane.

Scientific Research Applications

Propane-1,1,2,2-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a model compound for studying the behavior of polyhydroxy compounds in biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which propane-1,1,2,2-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,1,2,3-tetrol: Similar structure but with hydroxyl groups at different positions.

    1,1,2,2-tetrafluoropropane: Contains fluorine atoms instead of hydroxyl groups.

    1,1,2,2-tetrachloropropane: Contains chlorine atoms instead of hydroxyl groups.

Uniqueness

Propane-1,1,2,2-tetrol is unique due to its four hydroxyl groups, which confer distinct chemical properties and reactivity compared to its halogenated counterparts. Its ability to form multiple hydrogen bonds makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies.

Properties

CAS No.

116079-22-2

Molecular Formula

C3H8O4

Molecular Weight

108.09 g/mol

IUPAC Name

propane-1,1,2,2-tetrol

InChI

InChI=1S/C3H8O4/c1-3(6,7)2(4)5/h2,4-7H,1H3

InChI Key

QBJJYRZAHQDNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(O)O)(O)O

Origin of Product

United States

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